Cas no 1179669-77-2 (5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL)

5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for selective reactivity, particularly in the formation of complex molecules such as catechol derivatives and β-adrenergic ligands. The presence of the methoxy group enhances stability while the amino-hydroxyethyl moiety provides sites for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to participate in hydrogen bonding and act as a chiral building block. Its purity and well-defined structure ensure consistent performance in research and industrial processes.
5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL structure
1179669-77-2 structure
商品名:5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL
CAS番号:1179669-77-2
MF:C9H13NO3
メガワット:183.204422712326
CID:5596561
PubChem ID:61054000

5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL 化学的及び物理的性質

名前と識別子

    • 5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL
    • Benzeneethanol, β-amino-3-hydroxy-4-methoxy-
    • 1179669-77-2
    • EN300-1856374
    • インチ: 1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3
    • InChIKey: KHAJXTPKKSEVSR-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC(C(N)CO)=CC=C1OC

計算された属性

  • せいみつぶんしりょう: 183.08954328g/mol
  • どういたいしつりょう: 183.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 75.7Ų

じっけんとくせい

  • 密度みつど: 1.249±0.06 g/cm3(Predicted)
  • ふってん: 395.9±42.0 °C(Predicted)
  • 酸性度係数(pKa): 9.78±0.10(Predicted)

5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1856374-10.0g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
10g
$3992.0 2023-06-01
Enamine
EN300-1856374-0.1g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
0.1g
$615.0 2023-09-18
Enamine
EN300-1856374-0.25g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
0.25g
$642.0 2023-09-18
Enamine
EN300-1856374-1g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
1g
$699.0 2023-09-18
Enamine
EN300-1856374-5g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
5g
$2028.0 2023-09-18
Enamine
EN300-1856374-10g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
10g
$3007.0 2023-09-18
Enamine
EN300-1856374-5.0g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
5g
$2692.0 2023-06-01
Enamine
EN300-1856374-0.05g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
0.05g
$587.0 2023-09-18
Enamine
EN300-1856374-0.5g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
0.5g
$671.0 2023-09-18
Enamine
EN300-1856374-1.0g
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol
1179669-77-2
1g
$928.0 2023-06-01

5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL 関連文献

5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOLに関する追加情報

5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL (CAS No. 1179669-77-2): A Comprehensive Overview

5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL (hereafter referred to as Compound A) is a versatile organic compound with the CAS registry number 1179669-77-2. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The structure of Compound A consists of a phenol ring substituted with a methoxy group at the 2-position and a 1-amino-2-hydroxyethyl group at the 5-position, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of Compound A in the development of bioactive molecules. Researchers have explored its role as a precursor for synthesizing complex heterocyclic compounds, which are crucial in drug discovery. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that Compound A can be used to construct bioisosteres of known pharmaceutical agents, potentially enhancing their pharmacokinetic profiles. This underscores the compound's significance in medicinal chemistry.

The synthesis of Compound A involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the nucleophilic substitution of a suitable bromide or chloride intermediate with an amino alcohol derivative. This method has been optimized in recent years, with researchers focusing on improving reaction efficiency and reducing environmental impact. For example, a green chemistry approach using microwave-assisted synthesis has been reported, significantly reducing reaction time while maintaining product quality.

In terms of applications, Compound A has shown promise in the field of agrochemicals. Its ability to act as a chelating agent makes it a potential candidate for enhancing nutrient uptake in plants. A study conducted by agricultural scientists found that when applied as a foliar spray, Compound A improved the absorption of essential minerals such as iron and zinc in crops, leading to enhanced growth and yield. This application aligns with the growing demand for sustainable agricultural practices.

Moreover, Compound A has been investigated for its potential use in material sciences, particularly in the development of advanced polymers and coatings. Its hydroxyl and amino groups provide reactive sites that can be utilized for polymerization or cross-linking reactions. Recent research has focused on incorporating Compound A into polyurethane formulations to improve their mechanical properties and resistance to environmental factors such as UV radiation and moisture.

The safety profile of Compound A is another critical aspect that has been extensively studied. According to recent toxicity studies published in *Toxicological Sciences*, Compound A exhibits low acute toxicity when administered orally or dermally. However, prolonged exposure may lead to mild hepatotoxicity, necessitating further research into its long-term effects. Regulatory agencies have recommended monitoring its use in industrial settings to ensure compliance with occupational safety standards.

In conclusion, 5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL (CAS No. 1179669-77-2) is a multifaceted compound with diverse applications across various industries. Its role as an intermediate in organic synthesis, coupled with its potential uses in pharmaceuticals, agrochemicals, and materials science, positions it as an important molecule for future research and development. As advancements in synthetic methodologies and application studies continue to emerge, Compound A is poised to play an even greater role in addressing global challenges in health and sustainability.

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